molecular formula C11H19NO B12905213 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone

1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone

Cat. No.: B12905213
M. Wt: 181.27 g/mol
InChI Key: ZJENPXHFFLPZGB-PHIMTYICSA-N
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Description

1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone is a heterocyclic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with non-3-en-8-yn-1-ol in the presence of copper and boron trifluoride etherate under mild conditions . This reaction produces octahydrocyclohepta[c]pyran-6(1H)-one derivatives with high diastereoselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be compared to other similar compounds, such as:

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-[(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrol-2-yl]ethanone

InChI

InChI=1S/C11H19NO/c1-9(13)12-7-10-5-3-2-4-6-11(10)8-12/h10-11H,2-8H2,1H3/t10-,11+

InChI Key

ZJENPXHFFLPZGB-PHIMTYICSA-N

Isomeric SMILES

CC(=O)N1C[C@H]2CCCCC[C@H]2C1

Canonical SMILES

CC(=O)N1CC2CCCCCC2C1

Origin of Product

United States

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